molecular formula C9H9Cl2NS B1305272 2-(2,4-Dichlorophenyl)-1,3-thiazolidine CAS No. 67189-27-9

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Cat. No. B1305272
CAS RN: 67189-27-9
M. Wt: 234.14 g/mol
InChI Key: ZWZWFCVEHTWKIS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is an organic compound that is widely used in scientific research due to its unique properties. It is a thiazolidine derivative that can be used in a variety of ways, including as a reagent, catalyst, and inhibitor. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

Antibacterial and Antifungal Properties

2-(2,4-Dichlorophenyl)-1,3-thiazolidine derivatives have been extensively studied for their biological activities, especially for their antibacterial and antifungal properties. Research has demonstrated that certain derivatives show significant antibacterial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans. This emphasizes the potential of these compounds in developing new antimicrobial agents (Sayyed et al., 2006), (Mistry & Desai, 2006).

Anti-Cancer and Anti-Inflammatory Properties

Certain 1,3-thiazolidine derivatives, like 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, have shown promising results in in vitro anti-breast cancer activity and anti-inflammatory properties. These compounds have exhibited cytotoxic effects on human breast adenocarcinoma cell lines and good anti-inflammatory effects, indicating their potential as therapeutic agents in cancer and inflammation treatment (Uwabagira & Sarojini, 2019).

Antioxidant Activities

Some thiazolylthiazolidine-2,4-dione derivatives have been evaluated for their antioxidant properties, particularly their superoxide anion scavenging activity and DPPH radical scavenger capacity. These studies highlight the potential of these compounds as antioxidants, which can be beneficial in managing oxidative stress-related disorders (Bozdağ‐Dündar et al., 2009).

Anti-HIV Activity

1,3-Thiazolidin-4-ones with a 2,6-dihalophenyl group have also been synthesized and evaluated for their potential as anti-HIV agents. Some of these compounds have been found to be effective inhibitors of HIV-1 replication, showcasing the potential application of these derivatives in antiretroviral therapy (Rao et al., 2003).

Synthesis and Structural Characterization

The synthesis of various this compound derivatives and their structural characterization have been pivotal in understanding their biological activities and potential applications. Studies have detailed the synthetic pathways, crystal structures, and the molecular interactions within these compounds, which are crucial for further modifications and optimization for specific therapeutic applications (Naganagowda & Padmashali, 2010).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZWFCVEHTWKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986202
Record name 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67189-27-9
Record name Thiazolidine, 2-(2,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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